molecular formula C20H44N2O8 B12699780 Einecs 282-286-9 CAS No. 84145-59-5

Einecs 282-286-9

Katalognummer: B12699780
CAS-Nummer: 84145-59-5
Molekulargewicht: 440.6 g/mol
InChI-Schlüssel: JKQRGOJMHFUCBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of dodecanedioic acid, compound with 2-aminoethanol and 2,2’,2’‘-nitrilotriethanol, involves the reaction of dodecanedioic acid with 2-aminoethanol and 2,2’,2’'-nitrilotriethanol under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and continuous monitoring to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Dodecanedioic acid, compound with 2-aminoethanol and 2,2’,2’'-nitrilotriethanol, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Dodecanedioic acid, compound with 2-aminoethanol and 2,2’,2’'-nitrilotriethanol, has several scientific research applications:

Wirkmechanismus

The mechanism by which dodecanedioic acid, compound with 2-aminoethanol and 2,2’,2’'-nitrilotriethanol, exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dodecanedioic acid: A similar compound with a simpler structure, used in similar applications.

    2-Aminoethanol: Another related compound with different functional groups and properties.

    2,2’,2’'-Nitrilotriethanol: A compound with similar chemical properties but different applications.

Uniqueness

Dodecanedioic acid, compound with 2-aminoethanol and 2,2’,2’'-nitrilotriethanol, is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable in various scientific and industrial applications .

Eigenschaften

CAS-Nummer

84145-59-5

Molekularformel

C20H44N2O8

Molekulargewicht

440.6 g/mol

IUPAC-Name

2-aminoethanol;2-[bis(2-hydroxyethyl)amino]ethanol;dodecanedioic acid

InChI

InChI=1S/C12H22O4.C6H15NO3.C2H7NO/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;8-4-1-7(2-5-9)3-6-10;3-1-2-4/h1-10H2,(H,13,14)(H,15,16);8-10H,1-6H2;4H,1-3H2

InChI-Schlüssel

JKQRGOJMHFUCBH-UHFFFAOYSA-N

Kanonische SMILES

C(CCCCCC(=O)O)CCCCC(=O)O.C(CO)N.C(CO)N(CCO)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.